molecular formula C11H12O3 B8564334 methyl 3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate

methyl 3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B8564334
M. Wt: 192.21 g/mol
InChI Key: VLUJENWYTCMHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C11H12O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10,12H,4-5H2,1H3

InChI Key

VLUJENWYTCMHBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCC2O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (3.5 g, 18.421 mmol, 1.0 eq.) was dissolved in MeOH (40 ml) and cooled to 0° C.; NaBH4 (749 mg, 20.263 mmol, 1.1 eq.) was added in portions and the mixture was stirred for 3 hours at RT. After monitoring by TLC, the reaction mixture was concentrated to dryness under reduced pressure, and the residue was taken up in water (100 ml) and extracted with dichloromethane (2×100 ml). The combined org. phases were dried over sodium sulfate, concentrated under reduced pressure and used in the next stage without being purified further. Yield: 92% (3.2 g, 16.66 mmol)
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
749 mg
Type
reactant
Reaction Step Two

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